

Application Note: Precision Calibration of Analytical Systems using N-Demethylroxithromycin

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Compound of Interest

Compound Name: *N-Demethylroxithromycin*

CAS No.: 118267-18-8

Cat. No.: B138746

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Protocol Series: AN-RXM-IMP-006

Abstract

This application note details the standardized protocol for utilizing **N-Demethylroxithromycin** (CAS: 118267-18-8) as a critical reference standard in the calibration of HPLC and LC-MS/MS systems. As a primary metabolite and pharmacopoeial impurity (EP Impurity F) of the macrolide antibiotic Roxithromycin, precise quantification of this compound is mandatory for regulatory compliance (ICH Q3A/B) and pharmacokinetic profiling.^[1] This guide provides validated workflows for stock preparation, chromatographic separation, and system suitability testing to ensure data integrity in drug development pipelines.

Technical Profile & Physicochemical Properties

Before initiating any experimental workflow, the analyst must understand the physicochemical behavior of the reference standard to prevent degradation or precipitation.

| Property | Specification | Critical Note |
|-------------------|---------------------------------|---|
| Chemical Name | N-Demethyloxithromycin | Also known as Roxithromycin EP Impurity F |
| CAS Number | 118267-18-8 | Verification key for purchasing |
| Molecular Formula | C40H74N2O15 | High MW indicates potential for carryover |
| Molecular Weight | 823.02 g/mol | Use this value for molarity calculations |
| Solubility | Methanol, Acetonitrile, Ethanol | Practically insoluble in water |
| pKa | ~8.8 (Amine) | pH control in mobile phase is critical for peak shape |
| Storage | -20°C, Desiccated | Hygroscopic; equilibrate to RT before weighing |

Experimental Protocols

Protocol A: Reference Standard Preparation

Objective: Create a stable, accurate stock solution for calibration curves.

Reagents:

- **N-Demethyloxithromycin** Reference Standard (>95% purity).[1]
- LC-MS Grade Methanol (MeOH).[1]
- LC-MS Grade Acetonitrile (ACN).[1]
- Volumetric Flasks (Class A, Amber glass).[1]

Workflow:

- **Equilibration:** Remove the standard vial from -20°C storage and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Rationale: Prevents condensation

moisture from degrading the hygroscopic solid.

- Weighing: Accurately weigh 10.0 mg of **N-Demethylroxithromycin** into a 10 mL amber volumetric flask.
- Dissolution: Add 5 mL of Methanol. Sonicate for 5 minutes. The compound is lipophilic; methanol ensures complete solvation before adding any aqueous buffer.
- Dilution: Make up to volume with Acetonitrile (or Mobile Phase A if using isocratic).[1]
 - Final Concentration: 1.0 mg/mL (1000 µg/mL).[1]
- Storage: Aliquot into 1.5 mL amber HPLC vials. Store at -20°C. Stability: 1 month.

Protocol B: HPLC/LC-MS Method Development

Objective: Achieve baseline separation (Resolution > 6.0) between the parent drug (Roxithromycin) and the N-Demethyl metabolite.[1][2]

Instrument Parameters

| Parameter | HPLC (UV Detection) | LC-MS/MS (Quantitation) |
|----------------|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) | C18, 100 x 2.0 mm, 3 µm (e.g., Phenomenex Luna) |
| Mobile Phase A | 0.05M Ammonium Acetate (pH 4).[1][5] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Injection Vol | 20 µL | 5 µL |
| Detection | UV @ 205 nm or 210 nm | ESI Positive Mode (MRM) |
| Column Temp | 30°C | 40°C |

Gradient Profile (LC-MS)

- 0.0 min: 30% B
- 1.0 min: 30% B
- 6.0 min: 90% B (Elute lipophilic impurities)[1]
- 8.0 min: 90% B
- 8.1 min: 30% B
- 12.0 min: 30% B (Re-equilibration)

Expert Insight: The N-Demethyl variant is slightly more polar than Roxithromycin due to the loss of a methyl group, typically eluting before the parent peak in Reversed-Phase chromatography. However, pH plays a massive role. At neutral pH, peak tailing may occur due to silanol interactions; acidic pH (4.0–5.[1]0) suppresses these interactions.[1]

Protocol C: System Suitability & Calibration

Objective: Validate instrument performance before running unknown samples.

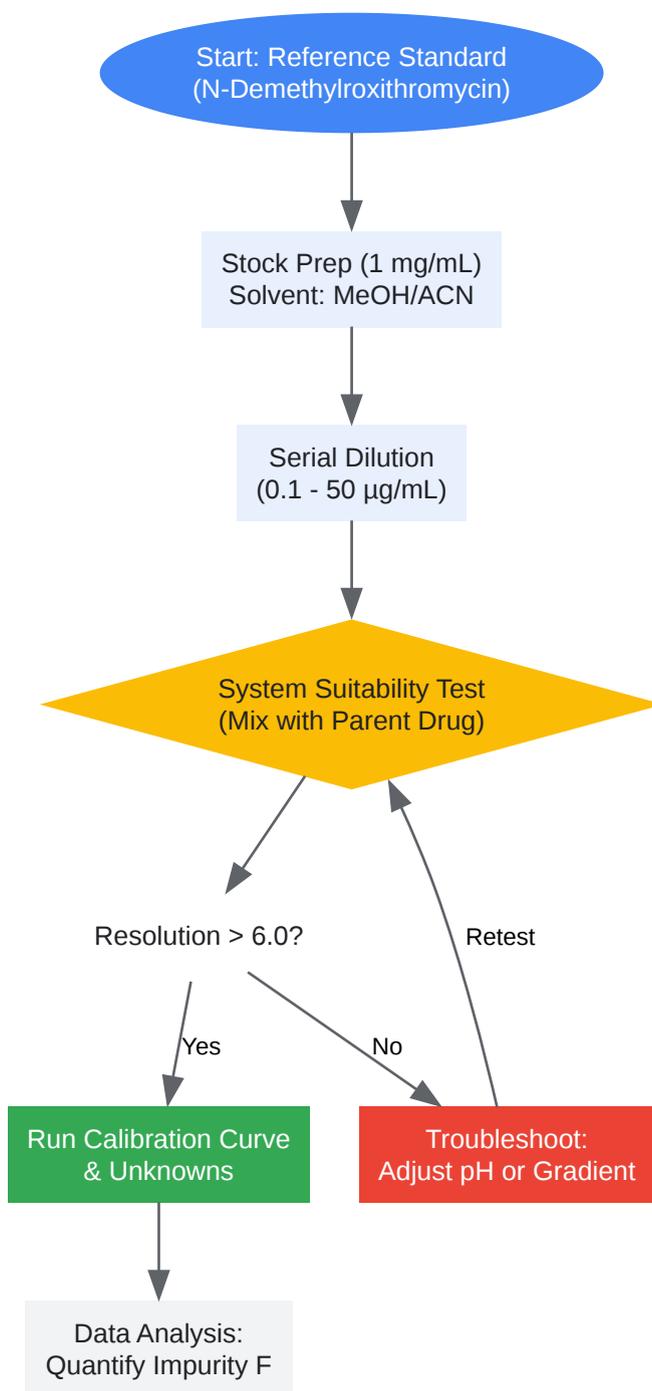
- Resolution Test:
 - Prepare a "System Suitability Mix" containing 10 µg/mL Roxithromycin and 10 µg/mL **N-Demethylroxithromycin**. [1]
 - Requirement: Resolution () between the two peaks must be (EP/USP standards often require >3, but >6 ensures robustness against column aging). [1]
- Calibration Curve Construction:
 - Prepare serial dilutions in Mobile Phase Initial (30% ACN / 70% Buffer). [1]
 - Points: 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL.
 - Acceptance:

- Carryover Check:
 - Inject the highest standard (50 µg/mL) followed immediately by a blank.[1]
 - Requirement: Blank peak area must be < 0.1% of the LOQ area.

Visualized Workflows

Diagram 1: Analytical Workflow for Impurity Profiling

This diagram illustrates the logical flow from sample preparation to data validation, highlighting the critical decision points (diamonds).

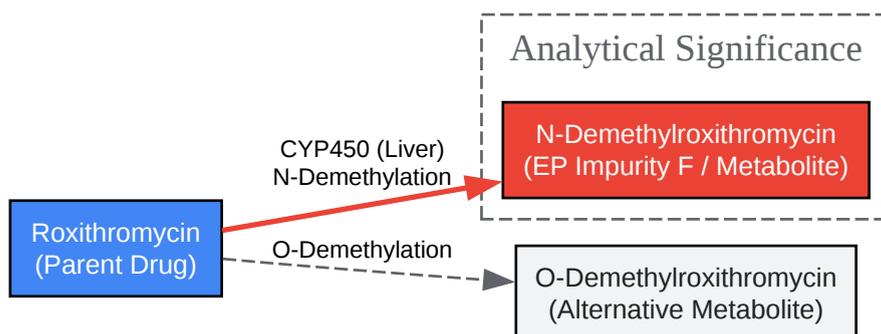


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Caption: Step-by-step analytical workflow ensuring system readiness before quantitative analysis.

Diagram 2: Metabolic & Impurity Logic

Understanding the origin of the impurity helps in troubleshooting its presence in samples (e.g., distinguishing metabolic degradation from synthesis byproducts).



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Caption: Pathway showing **N-Demethyloxithromycin** formation via N-demethylation of the parent drug.

Troubleshooting & Best Practices

- **Peak Tailing:** **N-Demethyloxithromycin** contains a secondary amine.[1] If peak tailing is observed, ensure the mobile phase contains a modifier like Ammonium Acetate or Triethylamine (TEA) to mask free silanols on the column.
- **Retention Time Shift:** This compound is sensitive to pH changes. If retention time drifts, check the pH of the aqueous buffer (Buffer A). A shift of 0.1 pH units can alter selectivity.
- **Carryover:** Due to the high molecular weight (823 g/mol) and lipophilicity, the compound may stick to injector seals. Use a needle wash solution of 50:50 Methanol:Isopropanol.

References

- European Pharmacopoeia (Ph.[1] Eur.).Roxithromycin Monograph 1146: Impurity F (**N-Demethyloxithromycin**).[1] Strasbourg, France: EDQM. [1]
- Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats."[3] Acta Pharmacologica Sinica, 22(5), 469-474.[1]

- National Institute of Health Sciences (NIHS).Roxithromycin Reference Standard Data Sheet (JP).[1][1]
- Santa Cruz Biotechnology.N-Demethyl Roxithromycin Product Data Sheet (CAS 118267-18-8).[1][4][1]

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Sources

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